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Compound of Interest
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Cat. No.: B15543736 Get Quote

Welcome to the technical support center for phospho-Aurora-A antibodies. This resource is

designed to help researchers, scientists, and drug development professionals troubleshoot

common issues and ensure the specificity of their experimental results.

Frequently Asked Questions (FAQs)
Q1: My phospho-Aurora-A (Thr288) antibody is detecting multiple bands in my Western blot.

What is the cause and how can I fix it?

Multiple bands can arise from several factors, including non-specific binding, cross-reactivity

with other proteins, or the presence of protein isoforms or degradation products.

Troubleshooting Steps:

Optimize Antibody Concentration: An overly concentrated primary antibody is a common

cause of non-specific bands.[1][2][3] Perform a dot blot or a dilution series to determine the

optimal antibody concentration.

Optimize Blocking Conditions:

For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum

Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk.

Milk contains phosphoproteins, such as casein, which can be recognized by the phospho-

specific antibody, leading to high background.[3][4]
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Increase the blocking time to at least 1 hour at room temperature.[2]

Increase Washing Steps: Increase the number and duration of washes with TBST after

primary and secondary antibody incubations to remove unbound antibodies.[5][6]

Run Proper Controls:

Phosphatase Treatment: Treat your protein lysate with a phosphatase, such as calf

intestinal phosphatase (CIP) or lambda protein phosphatase (λ-PPase), before running the

Western blot. A specific phospho-Aurora-A antibody should not detect a band in the

phosphatase-treated lane.

Cell Cycle Synchronization: Aurora-A is maximally phosphorylated at Threonine 288 during

the G2/M phase of the cell cycle.[7] You can enrich for the phosphorylated form by treating

cells with a mitotic-arresting agent like nocodazole or paclitaxel.[7][8] Conversely, treating

cells with hydroxyurea can synchronize them in G1/S phase, where p-Aurora-A levels are

low.[7]

Check for Cross-Reactivity: Some phospho-Aurora-A antibodies may cross-react with other

Aurora kinase family members (Aurora-B, Aurora-C) due to sequence homology in the

activation loop.[7] Check the antibody datasheet for any known cross-reactivities.

Q2: I am seeing a weak signal or no signal at all for phospho-Aurora-A. What should I do?

A weak or absent signal can be due to low protein expression, inefficient antibody binding, or

technical issues with the Western blot procedure.[2][3]

Troubleshooting Steps:

Ensure Sufficient Protein Expression:

Phospho-Aurora-A is most abundant during mitosis.[7] As mentioned above, treating cells

with nocodazole can increase the amount of p-Aurora-A in your sample.[8]

Load a sufficient amount of total protein on the gel. For detecting low-abundance

phosphoproteins, you may need to load up to 100 µg of lysate per lane.[5]

Check Antibody and Reagents:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://synapse.patsnap.com/article/troubleshooting-western-blot-common-problems-and-fixes
https://www.cellsignal.com/learn-and-support/troubleshooting/western-blot-troubleshooting-guide
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-gel-electrophoresis-information/western-blot-troubleshooting.html
https://www.cellsignal.com/products/primary-antibodies/phospho-aurora-a-thr288-aurora-b-thr232-aurora-c-thr198-d13a11-rabbit-monoclonal-antibody/2914
https://www.cellsignal.com/products/primary-antibodies/phospho-aurora-a-thr288-aurora-b-thr232-aurora-c-thr198-d13a11-rabbit-monoclonal-antibody/2914
https://www.cellsignal.com/products/primary-antibodies/phospho-aurora-a-thr288-c39d8-rabbit-monoclonal-antibody/3079
https://www.cellsignal.com/products/primary-antibodies/phospho-aurora-a-thr288-aurora-b-thr232-aurora-c-thr198-d13a11-rabbit-monoclonal-antibody/2914
https://www.cellsignal.com/products/primary-antibodies/phospho-aurora-a-thr288-aurora-b-thr232-aurora-c-thr198-d13a11-rabbit-monoclonal-antibody/2914
https://synapse.patsnap.com/article/troubleshooting-western-blot-common-problems-and-fixes
https://wildtypeone.substack.com/p/the-8-western-blot-failures-and-how?utm_campaign=post&triedRedirect=true
https://www.cellsignal.com/products/primary-antibodies/phospho-aurora-a-thr288-aurora-b-thr232-aurora-c-thr198-d13a11-rabbit-monoclonal-antibody/2914
https://www.cellsignal.com/products/primary-antibodies/phospho-aurora-a-thr288-c39d8-rabbit-monoclonal-antibody/3079
https://www.cellsignal.com/learn-and-support/troubleshooting/western-blot-troubleshooting-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensure your primary and secondary antibodies have not expired and have been stored

correctly.[2][9] Avoid repeated freeze-thaw cycles.[10]

Always use freshly prepared antibody dilutions.[1][5]

Optimize Experimental Conditions:

Antibody Incubation: Increase the primary antibody incubation time, for example, by

incubating overnight at 4°C.[6]

Transfer Efficiency: Ensure efficient protein transfer from the gel to the membrane. You

can check this by staining the gel with a total protein stain after transfer. For high

molecular weight proteins, a longer transfer time or the addition of a small amount of SDS

to the transfer buffer might be necessary.[6]

Use a Positive Control: Include a lysate from a cell line known to express high levels of

phospho-Aurora-A (e.g., nocodazole-treated HeLa or HT29 cells) to confirm that your

protocol and reagents are working correctly.[8]

Q3: How can I be sure that the signal I am seeing is specific to Aurora-A phosphorylated at

Thr288 and not due to other activation mechanisms?

While phosphorylation at Thr288 is a key activation event, Aurora-A activity can also be

regulated by other mechanisms, such as allosteric regulation by binding partners (e.g., TPX2)

and phosphorylation at other sites.[11][12] Therefore, relying solely on a p-Thr288 antibody to

measure Aurora-A activity can be an oversimplification.[11]

Recommendations for Comprehensive Analysis:

Total Aurora-A Levels: Always probe a parallel blot with an antibody against total Aurora-A to

normalize the phospho-signal and ensure that changes in phosphorylation are not due to

changes in the total amount of protein.[11]

Immunoprecipitation followed by Kinase Assay: To directly measure Aurora-A kinase activity,

you can immunoprecipitate Aurora-A from your cell lysates and then perform an in vitro

kinase assay using a known substrate.
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Consider Non-Mitotic Roles: Be aware that Aurora-A can be activated in non-mitotic

contexts, such as during neurite extension or in response to calcium signaling.[11] The

interpretation of your results should take the specific cellular context into account.

Antibody Comparison
The choice of antibody is critical for obtaining reliable data. Below is a summary of commonly

used phospho-Aurora-A (Thr288) antibodies. Note that lot-to-lot variability can occur, especially

with polyclonal antibodies, so it is crucial to validate each new lot.[13]

Antibody

Name
Clone Host Type

Validated

Applications

Cross-

Reactivity

Notes

Phospho-

Aurora A

(Thr288)/Aur

ora B

(Thr232)/Aur

ora C

(Thr198)

D13A11 Rabbit Monoclonal
WB, IF, Flow

Cytometry

Detects p-

Thr288 of

Aurora A, p-

Thr232 of

Aurora B, and

p-Thr198 of

Aurora C.[7]

Phospho-

Aurora A

(Thr288)

C39D8 Rabbit Monoclonal WB, IF

Specific for p-

Thr288 of

Aurora A.[8]

Anti-Aurora A

(phospho

T288)

ab83968 Rabbit Polyclonal ICC/IF

No cross-

reactivity data

provided.

Phospho-

Aurora A

(Thr288)

F.131.2 N/A Monoclonal WB, ICC/IF
Reacts with

Human.[14]

Phospho-

Aurora A

(Thr288)

44-1210G Rabbit Polyclonal
WB, IHC (P),

ICC/IF

Reacts with

Human,

Mouse.[9]
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Key Experimental Protocols
Western Blot Protocol for Phospho-Aurora-A

Sample Preparation:

Culture cells to the desired confluency. For enrichment of p-Aurora-A, treat with 100 nM

nocodazole for 16-20 hours.[7]

Lyse cells in a buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a standard assay (e.g., BCA).

Electrophoresis and Transfer:

Load 20-30 µg of total protein per lane on an SDS-PAGE gel.

Perform electrophoresis to separate proteins by size.

Transfer proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary phospho-Aurora-A antibody (at the

manufacturer's recommended dilution) in 5% BSA in TBST overnight at 4°C.

Wash the membrane three times for 5 minutes each with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk

in TBST for 1 hour at room temperature.

Wash the membrane three times for 5 minutes each with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate (ECL).
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Capture the signal using an imaging system.

Immunofluorescence Protocol for Phospho-Aurora-A
Cell Preparation:

Grow cells on coverslips.

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking and Antibody Incubation:

Block with 10% normal goat serum in PBS for 1 hour.

Incubate with the primary phospho-Aurora-A antibody (at the manufacturer's

recommended dilution) overnight at 4°C.

Wash three times with PBS.

Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room

temperature in the dark.

Wash three times with PBS.

Mounting and Imaging:

Mount coverslips onto slides using a mounting medium containing DAPI to stain the

nuclei.

Image using a fluorescence microscope.

Visual Guides
Signaling Pathway of Aurora-A Activation
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Caption: Aurora-A activation pathway during the G2/M phase of the cell cycle.

Experimental Workflow for Antibody Validation
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Caption: Workflow for validating the specificity of a new phospho-Aurora-A antibody lot.

Troubleshooting Logic for Non-Specific Bands
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Caption: A decision tree for troubleshooting non-specific bands with p-Aurora-A antibodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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